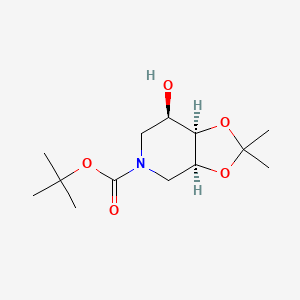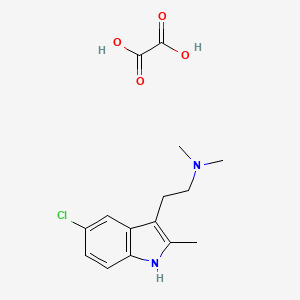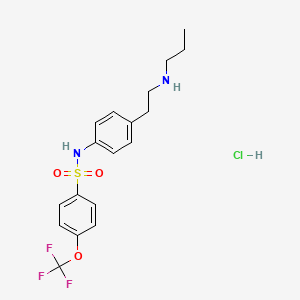
6-Chloro-2,4-difluoro-3-methylphenylacetic acid
Übersicht
Beschreibung
6-Chloro-2,4-difluoro-3-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H7ClF2O2 and its molecular weight is 220.60. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Anti-Cancer Compounds
A difluoro-derivative of the anti-cancer drug chlorambucil was synthesized from 4-nitrophenylacetic acid, involving a series of reactions including conversion of the 3-oxo-function to CF2 and alkylation to bis(hydroxy-ethyl) amino. The final product, 4-[4′-bis(2″-chloroethyl) aminophenyl]-3,3-difluorobutanoic acid (3,3-difluorochlorambucil), demonstrates the potential of chloro-difluoro-methylphenylacetic acid derivatives in developing anti-cancer drugs (Buss, Coe, & Tatlow, 1986).
Herbicide Analysis and Environmental Impact
Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar structure to 6-Chloro-2,4-difluoro-3-methylphenylacetic acid, has revealed insights into the environmental impacts and toxicity of these compounds. A scientometric review on 2,4-D shows a focus on its neurotoxicity, resistance, and impact on non-target species, highlighting the importance of understanding the ecological effects of related chlorophenoxyacetic acids (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation Studies
The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid (MCPA), a compound structurally similar to this compound, has been studied using various types of TiO2. This research provides insights into the degradation pathways and rates of chlorophenoxyacetic acids, which is crucial for environmental remediation strategies (Zertal et al., 2004).
Analysis in Agricultural Formulations
The study of dioxin impurities in Japanese agrochemical formulations, including chlorophenoxyacetic acids, has shed light on the potential health and environmental risks associated with these compounds. Understanding the impurity profile is crucial for assessing the safety of agrochemicals containing chloro-difluoro-methylphenylacetic acid derivatives (Masunaga, Takasuga, & Nakanishi, 2001).
Development of Screening Libraries
The creation of drug-like screening libraries using natural product scaffolds like 3-chloro-4-hydroxyphenylacetic acid showcases the potential of chloro-difluoro-methylphenylacetic acid derivatives in drug discovery. These libraries aid in the identification of novel compounds with potential therapeutic effects (Kumar et al., 2015).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for 6-Chloro-2,4-difluoro-3-methylphenylacetic acid was not found, it’s important to handle all chemical compounds with care. Proper safety measures should include avoiding breathing dust, using only in well-ventilated areas, and wearing appropriate protective clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-chloro-2,4-difluoro-3-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-7(11)3-6(10)5(9(4)12)2-8(13)14/h3H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORMEUGYUQGAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222011 | |
| Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-10-8 | |
| Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)






![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
